molecular formula C18H15FN4O B2922711 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea CAS No. 2034563-38-5

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea

Cat. No.: B2922711
CAS No.: 2034563-38-5
M. Wt: 322.343
InChI Key: WVMLDFXISKOPQC-UHFFFAOYSA-N
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Description

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipyridine moiety linked to a fluorophenyl group through a urea linkage, which imparts distinct chemical and physical characteristics.

Scientific Research Applications

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea typically involves a multi-step process:

    Formation of the Bipyridine Intermediate: The initial step involves the preparation of the bipyridine intermediate. This can be achieved through a coupling reaction between 2-bromopyridine and 3-pyridylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This can be accomplished by reacting the bipyridine intermediate with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage. This can be achieved by reacting the intermediate with an isocyanate derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-([2,2’-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea
  • 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-bromophenyl)urea

Uniqueness

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O/c19-15-5-7-16(8-6-15)23-18(24)22-12-14-4-2-10-21-17(14)13-3-1-9-20-11-13/h1-11H,12H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMLDFXISKOPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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